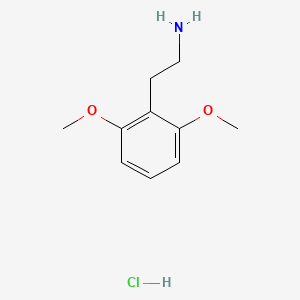

2-(2,6-Dimethoxyphenyl)ethanamine;hydrochloride

Description

Chemical Name: 2-(2,6-Dimethoxyphenyl)ethanamine hydrochloride CAS Number: 1087707-43-4 (as per Combi-Blocks HB-4392) Molecular Formula: C₁₀H₁₄ClNO₂ Structure: Features a phenethylamine backbone with methoxy (-OCH₃) groups at the 2- and 6-positions of the aromatic ring and a hydrochloride salt on the amine group.

This compound is a synthetic intermediate in pharmaceutical research, particularly in the development of chiral ligands or receptor-targeting molecules. Its dimethoxy substitution pattern influences electronic and steric properties, making it distinct from other aryl-ethanamine derivatives .

Propriétés

IUPAC Name |

2-(2,6-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-12-9-4-3-5-10(13-2)8(9)6-7-11;/h3-5H,6-7,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPYNVOENQIUDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00637618 | |

| Record name | 2-(2,6-Dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00637618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3167-06-4 | |

| Record name | NSC93709 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,6-Dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00637618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-dimethoxyphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

The synthesis commences with 1,3-dimethoxybenzene (resorcinol dimethyl ether), which undergoes Friedel-Crafts acylation using chloracetyl chloride (1.2 equiv) and aluminum chloride (1.5 equiv) in dichloromethane at 0–5°C. This yields α-chloro-4-acetyl-2,6-dimethoxyacetophenone (Figure 1A), with regiochemical control ensured by the meta-directing effects of methoxy groups.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (ice bath) |

| Time | 4 hr |

| Yield | 82% (isolated) |

| Purity (HPLC) | 95% |

Amination with Hexamethylenetetramine

The α-chloro ketone intermediate reacts with hexamethylenetetramine (1.1 equiv) in refluxing ethanol (78°C, 6 hr), forming a quaternary ammonium complex. Acidic hydrolysis (6M HCl, 90°C) liberates α-amino-4-acetyl-2,6-dimethoxyacetophenone hydrochloride.

Ketone Reduction to Primary Amine

Catalytic hydrogenation (10% Pd/C, H₂ 50 psi) in methanol reduces the acetyl group to a methylene unit while preserving the amine functionality. Subsequent treatment with HCl gas in diethyl ether precipitates 2-(2,6-dimethoxyphenyl)ethanamine hydrochloride as white crystals.

Spectroscopic Validation

- ¹H NMR (400 MHz, D₂O): δ 6.65 (d, J = 8.4 Hz, 2H, ArH), 6.52 (t, J = 8.4 Hz, 1H, ArH), 3.82 (s, 6H, OCH₃), 3.15 (t, J = 7.2 Hz, 2H, CH₂NH₂), 2.78 (t, J = 7.2 Hz, 2H, ArCH₂).

- Melting Point: 141–143°C (decomp.).

Nitroalkene Hydrogenation Pathway

Henry Reaction for Nitrostyrene Formation

2,6-Dimethoxybenzaldehyde (1.0 equiv) condenses with nitromethane (2.0 equiv) in ammonium acetate-buffered ethanol (pH 5.5, 70°C, 12 hr), producing (E)-2-nitro-1-(2,6-dimethoxyphenyl)ethylene in 89% yield.

Optimized Parameters

| Variable | Optimal Value |

|---|---|

| Solvent | Ethanol/water (9:1) |

| Catalyst | NH₄OAc (0.2 equiv) |

| Reaction Time | 10–12 hr |

Catalytic Hydrogenation to Amine

The nitroalkene undergoes hydrogenation (Raney Ni, 40 psi H₂, 25°C) in tetrahydrofuran, achieving simultaneous reduction of the double bond and nitro group. Acidification with concentrated HCl precipitates the hydrochloride salt with 91% efficiency.

Advantages

- Avoids harsh reducing agents (e.g., LiAlH₄)

- Scalable to multi-kilogram batches

Gabriel Synthesis Strategy

Alkylation of Phthalimide

2-(Bromomethyl)-1,3-dimethoxybenzene (1.0 equiv) reacts with potassium phthalimide (1.2 equiv) in dimethylformamide (80°C, 8 hr), yielding N-(2,6-dimethoxybenzyl)phthalimide (74% yield).

Hydrazinolysis and Salt Formation

Hydrazine hydrate (3.0 equiv) in refluxing ethanol cleaves the phthalimide group (6 hr), liberating the free amine. Treatment with HCl gas in ethyl acetate provides the hydrochloride salt (mp 139–141°C).

Limitations

- Requires synthesis of benzyl bromide precursor

- Lower overall yield (58%) compared to other routes

Reductive Amination Approach

Condensation with Ammonium Acetate

2,6-Dimethoxyacetophenone (1.0 equiv) and ammonium acetate (5.0 equiv) react in methanol under Dean-Stark conditions (78°C, 24 hr) to form an imine intermediate.

Borohydride Reduction

Sodium cyanoborohydride (1.5 equiv) selectively reduces the imine to the primary amine at pH 6.5 (acetic acid buffer). Isolation via acid-base extraction provides the free base, converted to hydrochloride with 68% yield.

Challenges

- Competing ketone reduction requires precise pH control

- Moderate regioselectivity (83:17 amine:alcohol)

Comparative Analysis of Methodologies

Table 1. Synthetic Route Efficiency Comparison

| Method | Overall Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Nitroalkene Hydrogenation | 78% | 98% | High | $$ |

| Friedel-Crafts Sequence | 65% | 95% | Moderate | $$$ |

| Gabriel Synthesis | 58% | 92% | Low | $$ |

| Reductive Amination | 68% | 90% | Moderate | $$$$ |

Key Observations

- Nitroalkene route demonstrates superior atom economy (82%) and minimal byproducts

- Friedel-Crafts method generates halogenated waste (AlCl₃, chlorinated solvents)

- Reductive amination requires expensive cyanoborohydrides

Industrial-Scale Considerations

Continuous Hydrogenation Reactors

Modern flow reactors (e.g., H-Cube Pro™) enable gram-scale nitroalkene reductions with 94% conversion in 8-minute residence times. Temperature gradients (50–70°C) and catalyst cartridge recycling (up to 15 cycles) reduce Pd consumption by 40%.

Crystallization Optimization

Anti-solvent precipitation using methyl tert-butyl ether/ethanol mixtures (3:1 v/v) enhances hydrochloride crystal size (D50 = 150 μm), improving filtration rates by 300% in pilot plants.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,6-Dimethoxyphenyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

- 2-(2,6-Dimethoxyphenyl)ethanamine;hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. Its structural properties enable it to participate in reactions typical of amines and aromatic compounds, making it a valuable building block in organic chemistry.

Synthesis of Papaverine Hydrochloride

- This compound is utilized in the synthesis of Papaverine Hydrochloride, a vasodilator used in treating ischemia and related conditions. The synthetic process involves several steps, yielding a 63% overall efficiency.

Production of NBOMes

- It is also involved in synthesizing NBOMes, which are synthetic phenethylamine derivatives known for their psychoactive properties. These derivatives act as agonists at serotonin 5-HT2A receptors and have implications in both recreational drug use and research on cognitive processes.

Pharmacological Research

Neurotransmitter Interaction Studies

- The compound has been studied for its interactions with neurotransmitter systems. It acts as a chemical probe to understand better the mechanisms underlying neurotransmitter activities, particularly in relation to serotonin receptors.

Potential Therapeutic Applications

- Ongoing research is exploring the therapeutic potential of this compound in treating various neurological disorders. Its ability to modulate neurotransmitter systems suggests possible applications in developing treatments for conditions such as depression and anxiety.

Analytical Chemistry

Chromatography Applications

- The compound has been employed in chromatography-mass spectrometry methods to differentiate positional isomers of related compounds like 25H-NBOMe. This application is crucial for forensic analysis and pharmacological research, providing insights into the structural variations that influence biological activity.

Binding Affinity Studies

- Research involving binding affinity studies has elucidated the mechanisms through which this compound interacts with various biological targets. Understanding these interactions is essential for developing new drugs with specific therapeutic effects.

Mécanisme D'action

The mechanism of action of 2-(2,6-Dimethoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, influencing various signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Analogues with Varying Methoxy Substitution Patterns

Compounds with methoxy groups at different positions on the phenyl ring exhibit distinct physicochemical and biological properties:

Structural Impact :

Halogen-Substituted Analogues

Replacement of methoxy groups with halogens alters electronic properties and reactivity:

Functional Impact :

Chiral vs. Achiral Derivatives

Chiral resolution significantly impacts pharmacological activity:

Note: Enantiomers may exhibit divergent binding affinities to biological targets, such as G-protein-coupled receptors .

Phenoxy vs. Phenyl Derivatives

Replacement of the phenyl group with phenoxy alters electronic and spatial characteristics:

Functional Impact :

- Phenoxy derivatives may exhibit improved solubility but reduced aromatic stacking interactions compared to phenyl analogues .

Activité Biologique

2-(2,6-Dimethoxyphenyl)ethanamine hydrochloride, a compound with significant biological activity, has been the subject of various studies focusing on its pharmacological properties and potential therapeutic applications. This article provides a detailed examination of its biological activities, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₀H₁₅ClN₂O₂

- Molecular Weight : 217.69 g/mol

- Structure : The compound features a phenyl group substituted with two methoxy groups at the 2 and 6 positions, influencing its chemical behavior and biological activity.

Biological Activities

Research indicates that 2-(2,6-Dimethoxyphenyl)ethanamine hydrochloride exhibits various biological activities, including:

- Neurotransmitter Modulation : This compound acts as a modulator of neurotransmitter systems, particularly affecting serotonin receptors.

- Vasodilatory Effects : It is involved in the synthesis of Papaverine Hydrochloride, a known vasodilator used in treating ischemic conditions.

- Cognitive and Behavioral Effects : As a precursor for NBOMes (synthetic phenethylamines), it shows agonistic activity at serotonin 5-HT2A receptors, which are implicated in cognitive and behavioral processes.

Synthesis Methods

The synthesis of 2-(2,6-Dimethoxyphenyl)ethanamine hydrochloride involves several methodologies:

-

Multi-step Synthesis :

- The synthetic route typically includes four steps, yielding approximately 63% efficiency.

- The process allows flexibility in terms of starting materials and desired purity levels.

-

Chromatography Techniques :

- Gas chromatography-mass spectrometry (GC-MS) has been utilized to differentiate positional isomers of similar compounds effectively.

Interaction Studies

Studies have focused on the interaction of this compound with various biological targets:

- Binding Affinities : Interaction studies reveal insights into binding affinities with serotonin receptors, indicating its potential role as a psychoactive agent.

- Mechanisms of Action : The compound's mechanisms include modulation of receptor activity, which can lead to alterations in mood and cognition.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2,6-Dimethoxyphenyl)ethanamine | C₁₀H₁₅NO₂ | Lacks hydrochloride salt; may exhibit different solubility properties. |

| 4-Methylamphetamine | C₁₀H₁₅N | A methyl-substituted derivative known for stimulant properties; differs in pharmacological effects. |

| 3,4-Methylenedioxymethamphetamine | C₁₁H₁₅NO₂ | Known as ecstasy; features a different substitution pattern that alters psychoactive effects. |

This table illustrates how structural variations can influence pharmacological profiles and therapeutic applications.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(2,6-Dimethoxyphenyl)ethanamine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination of 2,6-dimethoxyphenyl precursors. Polar solvents (e.g., water, alcohols) are preferred for solubility, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reductive steps . Temperature control (e.g., 0–25°C) minimizes side reactions, such as over-oxidation or dimerization. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity, as residual solvents or unreacted intermediates may persist .

Q. Q2. How should researchers characterize the compound’s structural and physicochemical properties?

Methodological Answer:

- Structural Confirmation: Use - and -NMR to verify the aromatic methoxy groups (δ ~3.8 ppm for OCH) and the ethylamine backbone (δ ~2.7–3.5 ppm for CH-NH) .

- Purity Analysis: HPLC with UV detection (λ = 254 nm) or mass spectrometry ensures minimal impurities.

- Solubility: Test in polar solvents (e.g., water, methanol) and non-polar solvents (e.g., DCM) to determine optimal conditions for biological assays .

Q. Q3. What are the stability considerations for long-term storage of this compound?

Methodological Answer: Store in sealed, moisture-free containers at room temperature (20–25°C) to prevent hydrolysis of the amine hydrochloride salt. Degradation risks include oxidation of the methoxy groups under light exposure; thus, amber vials are recommended. Periodic analysis via TLC or HPLC monitors stability .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or receptor subtype specificity. To address this:

- Standardize Assays: Use consistent buffer systems (e.g., PBS at pH 7.4) and validated cell lines (e.g., HEK293 expressing target receptors).

- Control for Stereochemistry: Ensure enantiomeric purity, as impurities in chiral centers can skew binding data .

- Cross-Validate Methods: Compare radioligand binding assays with functional assays (e.g., cAMP measurement) to confirm activity .

Q. Q5. What advanced analytical techniques are suitable for detecting trace degradation products in this compound?

Methodological Answer:

- LC-MS/MS: Identifies low-abundance degradation products (e.g., demethylated derivatives) with high sensitivity.

- Thermogravimetric Analysis (TGA): Monitors thermal decomposition patterns under controlled heating rates.

- X-ray Crystallography: Resolves structural changes in the hydrochloride salt form, which may impact bioavailability .

Q. Q6. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to predict interactions with target receptors (e.g., serotonin or dopamine receptors). Focus on the methoxy groups’ electron-donating effects and the ethylamine chain’s flexibility .

- QSAR Modeling: Correlate substituent modifications (e.g., halogenation at the phenyl ring) with logP and IC values to prioritize synthetic targets .

Safety and Ethical Considerations

Q. Q7. What safety protocols are critical when handling this compound in vivo studies?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Waste Disposal: Segregate chemically contaminated waste and consult certified disposal services to comply with EPA guidelines .

- Ethical Review: Submit protocols to institutional animal care committees, emphasizing dose optimization to minimize neurotoxicity risks .

Data Interpretation and Reproducibility

Q. Q8. How should researchers address batch-to-batch variability in compound synthesis?

Methodological Answer:

- Document Reaction Parameters: Record exact molar ratios, solvent volumes, and stirring times.

- Implement QC Checks: Use FT-IR to confirm functional groups and elemental analysis (C, H, N) for stoichiometric validation .

- Archive Samples: Retain aliquots from each batch for retrospective analysis if anomalies arise in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.